molecular formula C15H22N2 B2944981 8-(2,5-Dimethylpyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline CAS No. 1193387-76-6

8-(2,5-Dimethylpyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2944981
CAS No.: 1193387-76-6
M. Wt: 230.355
InChI Key: JYBQETGVRAXPQJ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrolidine, which is a five-membered ring with four carbon atoms and one nitrogen atom . Pyrrolidine derivatives are known to have various biological activities and are used in the development of new drugs .


Physical And Chemical Properties Analysis

The physical and chemical properties of “8-(2,5-Dimethylpyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline” would depend on its specific structure. Pyrrolidine derivatives are generally soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Molecular Structure

Organic Synthesis and Reactivity : Research has demonstrated the utility of related tetrahydropyrrolo[2,1-a]isoquinolines and tetrahydroisoquinolines in organic synthesis. These compounds serve as key intermediates in the formation of complex molecular structures through reactions such as 1,3-dipolar cycloaddition and condensation with various dienophiles. The versatility of these compounds is showcased by their ability to participate in multi-component reactions, leading to the synthesis of novel indolizine derivatives and potential alkaloidal systems (Caira et al., 2014); (Nagarajan et al., 1994).

Crystal Structure Analysis : The crystal structure of closely related compounds, like 1-[2-(furan-2-yl)-6-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, has been elucidated to reveal detailed molecular conformations. These studies are crucial for understanding the geometric parameters that influence compound reactivity and binding properties (Vizcaya et al., 2012).

Chemical Reactivity and Modifications

Chemical Modifications and Reactivity : Certain tetrahydroisoquinolines, upon dehydrogenation, exhibit the loss of pyrrolidin-2-yl groups, highlighting the potential for structural modifications via chemical reactions. This reactivity is significant for the synthesis of isoquinoline derivatives with altered biological or chemical properties (Mahboobi et al., 1994).

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. Pyrrolidine derivatives are an active area of research due to their wide range of biological activities .

Properties

IUPAC Name

8-(2,5-dimethylpyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-11-8-9-12(2)17(11)14-7-3-5-13-6-4-10-16-15(13)14/h3,5,7,11-12,16H,4,6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBQETGVRAXPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1C2=CC=CC3=C2NCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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